molecular formula C11H19N3S B7571156 4-Methyl-2-(4-propan-2-ylpiperazin-1-yl)-1,3-thiazole

4-Methyl-2-(4-propan-2-ylpiperazin-1-yl)-1,3-thiazole

Katalognummer: B7571156
Molekulargewicht: 225.36 g/mol
InChI-Schlüssel: GGSRHKHJTQWKOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-(4-propan-2-ylpiperazin-1-yl)-1,3-thiazole, also known as MPTP, is a heterocyclic compound that has been widely studied in scientific research due to its unique chemical structure and potential therapeutic applications.

Wirkmechanismus

4-Methyl-2-(4-propan-2-ylpiperazin-1-yl)-1,3-thiazole is metabolized in the brain to form a toxic compound called MPP+, which selectively destroys dopaminergic neurons in the substantia nigra. This results in a decrease in dopamine levels and the development of Parkinson's disease-like symptoms. The mechanism of action of this compound has been extensively studied in animal models, and it has provided valuable insights into the pathophysiology of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, particularly in the brain. It has been shown to induce oxidative stress, mitochondrial dysfunction, and inflammation, all of which contribute to the development of Parkinson's disease-like symptoms. This compound has also been shown to affect other neurotransmitter systems, such as the cholinergic and serotonergic systems.

Vorteile Und Einschränkungen Für Laborexperimente

4-Methyl-2-(4-propan-2-ylpiperazin-1-yl)-1,3-thiazole has several advantages for lab experiments, particularly in the study of Parkinson's disease. It is a well-established model for inducing Parkinson's disease-like symptoms in animal models, and it has been extensively studied in this context. However, there are also limitations to the use of this compound, such as the fact that it only induces a subset of Parkinson's disease-like symptoms and may not fully recapitulate the complexity of the disease.

Zukünftige Richtungen

There are several future directions for the study of 4-Methyl-2-(4-propan-2-ylpiperazin-1-yl)-1,3-thiazole and its potential therapeutic applications. One area of research is the development of new treatments for Parkinson's disease based on the underlying mechanisms of this compound-induced neurodegeneration. Another area of research is the use of this compound as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the optimization of the synthesis method for this compound to improve its yield and purity.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has been extensively studied in scientific research due to its potential therapeutic applications and unique chemical structure. It has been shown to induce Parkinson's disease-like symptoms in animal models, providing valuable insights into the underlying mechanisms of the disease. While there are limitations to the use of this compound, it remains a valuable tool for studying neurodegenerative diseases and developing new treatments for these conditions.

Synthesemethoden

4-Methyl-2-(4-propan-2-ylpiperazin-1-yl)-1,3-thiazole can be synthesized through a multistep process involving the reaction of various chemicals, including 2-bromo-4-methylthiazole, 1,4-diazabicyclo[2.2.2]octane, and 2-propanol. The synthesis method has been optimized over the years to improve the yield and purity of this compound.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-(4-propan-2-ylpiperazin-1-yl)-1,3-thiazole has been extensively studied in scientific research due to its potential therapeutic applications, particularly in the field of neurology. One of the most notable applications of this compound is its ability to induce Parkinson's disease-like symptoms in animal models. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and develop new treatments for the condition.

Eigenschaften

IUPAC Name

4-methyl-2-(4-propan-2-ylpiperazin-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S/c1-9(2)13-4-6-14(7-5-13)11-12-10(3)8-15-11/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSRHKHJTQWKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.